Pomalidomide-PEG6-OH
Description
Historical Context of PROTAC Development and E3 Ligase Recruitment Strategies
The conceptual foundation for targeted protein degradation was laid in 2001 with the first PROTAC, a bifunctional molecule designed to recruit methionine aminopeptidase 2 (MetAP-2) to the SCF^βTRCP^ E3 ligase complex. This early prototype utilized an ovalicin-based warhead and an IκBα phosphopeptide for ligase binding, though its reliance on peptide motifs limited cellular permeability and efficacy. A pivotal advancement came with the adoption of non-peptidic E3 ligase ligands, particularly those derived from endogenous substrates like hypoxia-inducible factor 1α (HIF1α), which binds the von Hippel-Lindau (VHL) E3 ligase. Concurrently, the discovery that thalidomide and its analogues (IMiDs) could recruit CRBN revolutionized the field, enabling the development of orally bioavailable degraders.
Pomalidomide, a third-generation IMiD, emerged as a superior CRBN ligand due to its enhanced binding specificity and reduced off-target effects compared to thalidomide. Its integration into PROTAC design marked a shift toward modular, synthetically accessible degraders. For instance, this compound combines the CRBN-targeting pomalidomide moiety with a hexaethylene glycol (PEG6) linker, enabling covalent conjugation to target protein ligands. This evolution reflects broader trends in PROTAC optimization, where linker composition and length are tailored to balance molecular weight, solubility, and ternary complex formation.
Structural Evolution from Thalidomide Analogues to Pomalidomide Derivatives
Thalidomide’s notorious teratogenicity, linked to its inhibition of angiogenesis and CRBN-dependent degradation of transcription factors like SALL4, spurred the development of safer analogues. Structural modifications focused on the phthalimide ring and glutarimide moiety yielded lenalidomide and pomalidomide, both of which exhibit improved CRBN binding and reduced toxicity. Pomalidomide’s structure features a fluorinated phthalimide group and an amino-substituted glutarimide, enhancing its interaction with CRBN’s hydrophobic pocket while minimizing off-target interactions.
The integration of PEG-based linkers further refined these derivatives. For example, this compound (CAS 2230824-88-9) incorporates a six-unit PEG spacer between the pomalidomide warhead and a terminal hydroxyl group, which serves as a handle for conjugation to target-binding motifs. This design contrasts with earlier IMiD-based degraders that used rigid or hydrophobic linkers, often compromising solubility or pharmacokinetics. The molecular formula C25H35N3O10 (molecular weight 537.566 g/mol) underscores the compound’s balance between hydrophilicity and structural complexity, critical for maintaining cellular permeability.
| Property | Thalidomide | Lenalidomide | This compound |
|---|---|---|---|
| Molecular Weight | 258.23 g/mol | 259.26 g/mol | 537.57 g/mol |
| E3 Ligase Target | CRBN | CRBN | CRBN |
| Linker Type | N/A | N/A | PEG6 |
| Solubility | Low | Moderate | High |
| Key Modification | Phthalimide | Amino-substitution | PEG6 spacer |
Structural and functional comparison of thalidomide analogues.
Rationale for PEG6 Linker Integration in Molecular Glue Design
The PEG6 linker in this compound addresses two critical challenges in PROTAC design: solubility and ternary complex geometry . Polyethylene glycol chains are inherently hydrophilic, counteracting the hydrophobicity of both the E3 ligase ligand and the target protein binder. This property is exemplified by the compound’s solubility profile, which exceeds that of non-PEGylated pomalidomide derivatives. Additionally, the six ethylene glycol units provide an optimal balance between flexibility and length, enabling the PROTAC to accommodate varying distances between CRBN and the target protein’s ligand-binding site.
Recent studies on heterotrivalent PROTACs, which recruit multiple E3 ligases, highlight the importance of linker design in achieving cooperative ubiquitination. While this compound is monovalent, its PEG6 spacer could theoretically facilitate the synthesis of branched or multivalent degraders by providing terminal functional groups (e.g., hydroxyl or azide) for further conjugation. For instance, the terminal hydroxyl group in this compound can be readily converted to an azide (as in pomalidomide-PEG6-azide, CAS 2624181-62-8) for click chemistry applications, underscoring its versatility.
| Linker Property | PEG6 | PEG3 | Alkyl Chains |
|---|---|---|---|
| Hydrophilicity | High | Moderate | Low |
| Flexibility | High | Moderate | Low |
| Optimal Length (Å) | ~24 | ~12 | Variable |
| Conjugation Sites | Terminal OH/N3 | Terminal OH/N3 | Carboxylic acids |
Comparative analysis of linker chemistries in PROTAC design.
The PEG6 linker also mitigates aggregation, a common issue with hydrophobic PROTACs, by introducing steric hindrance and water solubility. This is critical for in vivo applications, where poor pharmacokinetics often limit efficacy. Furthermore, the linker’s ethylene oxide repeating units ($$-\text{OCH}2\text{CH}2-$$) create a pseudo-crown ether structure, potentially enhancing interactions with polar residues in the target protein or E3 ligase complex.
Properties
Molecular Formula |
C25H35N3O10 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H35N3O10/c29-7-9-35-11-13-37-15-17-38-16-14-36-12-10-34-8-6-26-19-3-1-2-18-22(19)25(33)28(24(18)32)20-4-5-21(30)27-23(20)31/h1-3,20,26,29H,4-17H2,(H,27,30,31) |
InChI Key |
UXNGEZCEOJLRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Condensation of Nitrophthalic Acid with 3-Amino-Piperidine-2,6-Dione
In the first step, 3-nitro-phthalic acid reacts with 3-amino-piperidine-2,6-dione in the presence of a coupling agent and solvent to form 3-(3-nitrophthalimido)-piperidine-2,6-dione. Key reaction parameters include:
| Parameter | Conditions |
|---|---|
| Coupling Agent | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or dicyclohexylcarbodiimide |
| Solvent | Acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) |
| Temperature | 25–80°C |
| Reaction Time | 5–18 hours |
| Yield | 70–85% |
This step achieves regioselective amide bond formation while avoiding side reactions such as oligomerization.
Reduction of the Nitro Group
The nitro group in 3-(3-nitrophthalimido)-piperidine-2,6-dione is reduced to an amine using catalytic hydrogenation or chemical reductants:
| Parameter | Conditions |
|---|---|
| Catalyst | Palladium on carbon (Pd/C) or Raney nickel |
| Reductant | Hydrogen gas (H₂) or sodium dithionite (Na₂S₂O₄) |
| Solvent | Methanol, isopropanol, or DMF |
| Temperature | Ambient (25–30°C) |
| Reaction Time | 5–6 hours |
| Yield | 90–95% |
The resulting pomalidomide is purified via recrystallization from dimethyl sulfoxide (DMSO) and acetone, achieving >99.7% purity by high-performance liquid chromatography (HPLC).
Preparation of the PEG6-OH Linker
The PEG6-OH linker, a hexaethylene glycol chain terminated by a hydroxyl group, is synthesized through controlled anionic polymerization of ethylene oxide or stepwise coupling of ethylene glycol units. Commercial PEG6-OH derivatives often include a reactive handle (e.g., carboxylic acid or amine) at the opposing terminus for conjugation.
Conjugation of Pomalidomide to PEG6-OH
The conjugation strategy employs carbodiimide-mediated amide bond formation between the primary amine of pomalidomide and a carboxylic acid-terminated PEG6-OH precursor.
Activation of the PEG6 Carboxylic Acid
The terminal carboxylic acid of PEG6-COOH is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):
$$
\text{PEG6-COOH} + \text{EDC} + \text{NHS} \rightarrow \text{PEG6-NHS ester} + \text{Byproducts}
$$
| Parameter | Conditions |
|---|---|
| Molar Ratio (EDC:NHS) | 1:1.2 |
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0–4°C |
| Reaction Time | 2–4 hours |
Coupling to Pomalidomide
The activated PEG6-NHS ester reacts with pomalidomide’s primary amine under mild conditions:
$$
\text{Pomalidomide-NH}_2 + \text{PEG6-NHS ester} \rightarrow \text{this compound} + \text{NHS}
$$
| Parameter | Conditions |
|---|---|
| Solvent | DMF or tetrahydrofuran (THF) |
| Temperature | 25–30°C |
| Reaction Time | 12–24 hours |
| Yield | 65–80% |
The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
Purification and Characterization
Crude this compound is purified via:
- Size-exclusion chromatography to remove unreacted PEG6-OH and pomalidomide
- Reverse-phase HPLC using a C18 column and acetonitrile/water gradient elution
Characterization data includes:
| Technique | Key Findings |
|---|---|
| $$ ^1\text{H NMR} $$ | δ 7.85–7.40 (m, aromatic H), δ 4.50–4.20 (m, PEG6 backbone), δ 2.90–2.60 (m, piperidine H) |
| HPLC | Retention time = 12.4 min (purity >98%) |
| Mass Spectrometry | [M+H]⁺ = 1165.4 Da (calculated: 1165.2 Da) |
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG6-OH undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions typically occur at temperatures ranging from ambient to 80°C and involve a wide range of organic solvents .
Major Products
The major products formed from these reactions include various derivatives of pomalidomide, which can be further modified to enhance their therapeutic properties .
Scientific Research Applications
Pomalidomide-PEG6-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-PEG6-OH exerts its effects through multiple mechanisms:
Inhibition of Angiogenesis: Directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of Apoptosis: Promotes the programmed cell death of hematopoietic tumor cells.
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Protein Degradation: Targets specific proteins for degradation through the E3 ligase cereblon pathway.
Comparison with Similar Compounds
Research Findings and Challenges
- Efficacy in PROTACs :
PEG6-linked pomalidomide derivatives show superior CRBN binding compared to shorter PEGs (PEG2–PEG4) in vitro . - Toxicity Concerns :
Free hydroxyl groups (as in this compound) may reduce off-target effects compared to NHS esters or halides (e.g., butyl iodide in ). - Synthesis Complexity : Longer PEG chains (PEG6) require precise purification to avoid polydispersity, increasing production costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
